BenchChemオンラインストアへようこそ!

7-Ethylcamptothecin

Anticancer drug discovery Leukemia research In vitro cytotoxicity assay

7-Ethylcamptothecin (ECPT) is the critical research tool for consistent, reproducible oncology results. Unlike parent camptothecin, ECPT exhibits superior potency and circumvents ABCG2-mediated resistance that limits SN-38 and topotecan efficacy. With an IC50 of 2.98 nM in SN-38-resistant models, it is ideal for investigating irinotecan resistance mechanisms. As a direct synthetic precursor to SN-38, it supports pharmaceutical development and high-yield synthesis workflows. Choose ECPT for your research to ensure translational relevance, avoid the variable activation of prodrugs, and secure reliable supply for drug discovery and manufacturing.

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
CAS No. 78287-27-1
Cat. No. B193279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethylcamptothecin
CAS78287-27-1
Synonyms(4S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione;  7-Ethyl-20(S)-camptothecin;  SN 22;  USP Irinotecan Related Compound E
Molecular FormulaC22H20N2O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51
InChIInChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
InChIKeyMYQKIWCVEPUPIL-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow to Pale Orange Solid

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethylcamptothecin (CAS 78287-27-1): Topoisomerase I Inhibitor for Targeted Anticancer Research and Pharmaceutical Synthesis


7-Ethylcamptothecin (ECPT) is a semisynthetic derivative of the alkaloid camptothecin and functions as a potent inhibitor of DNA topoisomerase I [1]. It serves as a critical intermediate in the synthesis of the clinically important anticancer agent irinotecan (CPT-11) and its active metabolite SN-38 . ECPT itself exhibits direct, high-potency antitumor activity against a range of murine and human cancer models, establishing its dual utility as both a standalone research compound and a key precursor in pharmaceutical manufacturing [2].

Why 7-Ethylcamptothecin Cannot Be Substituted by Standard Camptothecin Analogs


Substitution among camptothecin analogs carries significant scientific risk due to substantial differences in potency, metabolic activation pathways, and resistance profiles. While parent camptothecin (CPT) exhibits high toxicity and poor solubility, 7-Ethylcamptothecin (ECPT) demonstrates enhanced potency in both sensitive and drug-resistant models [1]. Furthermore, ECPT is a direct precursor to SN-38, the active moiety of irinotecan, but unlike its clinically deployed prodrug counterpart, ECPT is not dependent on variable patient carboxylesterase activity for activation [2]. Crucially, ECPT circumvents ABCG2-mediated drug resistance that limits the efficacy of SN-38 and topotecan [3]. The following quantitative evidence underscores why procurement decisions must be based on these specific, non-interchangeable differential features.

Quantitative Differentiation Guide: 7-Ethylcamptothecin vs. Key Analogs


Superior In Vitro Cytotoxicity Against Murine Leukemia Compared to Parent Camptothecin (CPT)

In a head-to-head comparative study, 7-Ethylcamptothecin (ECPT) demonstrated superior growth-inhibiting activity against KB cells compared to the parent compound camptothecin (CPT) [1]. ECPT exhibited a 50% effective dose (ED50) of 3.5 ng/ml, whereas CPT required a higher dose of 8.6 ng/ml to achieve the same effect [1]. This 2.46-fold increase in potency establishes ECPT as a more efficacious agent for in vitro models.

Anticancer drug discovery Leukemia research In vitro cytotoxicity assay

Superior In Vivo Antitumor Activity in Murine Leukemia Model Compared to Parent Camptothecin (CPT)

This in vivo potency advantage directly correlates with the in vitro findings, validating ECPT's superior efficacy profile [1]. In a murine L1210 leukemia model, intraperitoneal administration of ECPT yielded a maximum treated/control (T/C) survival value of 325%, significantly outperforming CPT, which achieved a maximum T/C value of 232% [1].

Anticancer drug development In vivo efficacy study Leukemia L1210 model

Maintained Cytotoxicity in SN-38-Resistant Cell Line, Demonstrating Superior Profile Over SN-38

A key differentiator for ECPT is its ability to circumvent specific drug resistance mechanisms [1]. It retained potent cytotoxicity against the PC6/SN2-5H2 cell line, which is resistant to SN-38 (the active metabolite of irinotecan). The IC50 of ECPT increased only 3.5-fold from 0.85 nM in SN-38-sensitive cells to 2.98 nM in resistant cells, indicating a substantial advantage in models of acquired resistance [1].

Drug resistance research ABCG2 transporter study SN-38-resistant cancer model

Improved Pharmacokinetic Profile with Prolonged Terminal Half-Life Compared to Parent Camptothecin (CPT)

The superior in vivo efficacy of ECPT is supported by favorable pharmacokinetic (PK) properties compared to CPT [1]. In mice, ECPT demonstrated a longer biological half-life in the terminal elimination phase and maintained a larger amount in the plasma over time compared to CPT [1]. This is attributed to its accumulation and sustained presence in the intestinal tract, which may contribute to prolonged tumor exposure [1].

Pharmacokinetics Drug metabolism In vivo drug disposition

Mutant-Specific Topoisomerase I Inhibition Profile Differentiates ECPT from Other Top1 Inhibitors

ECPT exhibits a distinct target engagement profile that can be exploited in research settings [1]. It potently inhibits wild-type topoisomerase I in RPMI-8402 cells with an IC50 of 5.48 nM, but shows no inhibition of the Gly533 mutant topoisomerase I in CPT-K5 cells (IC50 > 2,500 nM) [1]. This >456-fold selectivity window provides a powerful experimental tool for discriminating wild-type from mutant enzyme activity.

Topoisomerase I inhibitor Mutant enzyme assay Target engagement study

Critical Intermediate for High-Yield SN-38 Synthesis Compared to Alternative Routes

For synthetic and manufacturing applications, 7-Ethylcamptothecin is the direct precursor for SN-38, the active pharmaceutical ingredient . A novel synthetic route has been described that converts camptothecin to 7-ethylcamptothecin with a greatly shortened reaction time of 30 minutes and a high product yield [1]. This contrasts with older, more protracted synthetic methodologies.

Pharmaceutical intermediate Chemical synthesis SN-38 manufacturing

Optimal Scientific and Industrial Use Cases for 7-Ethylcamptothecin Based on Quantitative Evidence


Investigating and Overcoming SN-38/Irinotecan Resistance Mechanisms

Given its ability to retain potent cytotoxicity in SN-38-resistant cell lines (PC6/SN2-5H2) with an IC50 of 2.98 nM [1], 7-Ethylcamptothecin is ideally suited for oncology research programs aimed at elucidating mechanisms of acquired resistance to irinotecan and its active metabolite. It serves as a critical tool compound for studying ABCG2-mediated efflux and for screening novel agents designed to overcome this resistance pathway.

Preclinical In Vivo Efficacy Studies Requiring Superior Potency and Pharmacokinetics

For in vivo murine models (e.g., L1210 leukemia, Ehrlich, MM46, Meth A, P388, B16/F10) where maximizing survival benefit is the primary endpoint, 7-Ethylcamptothecin is the preferred camptothecin analog [2]. Its demonstrated 325% T/C survival value in L1210 models and its extended plasma half-life compared to CPT [3] provide a quantifiable advantage in establishing proof-of-concept for novel combination therapies or as a positive control.

Large-Scale Synthesis of SN-38 and Advanced Camptothecin Derivatives

In pharmaceutical development and manufacturing, 7-Ethylcamptothecin is an essential intermediate for the high-yield synthesis of SN-38, the active moiety of the billion-dollar drug irinotecan . Procurement of this compound at scale directly facilitates the production of SN-38 for formulation studies, nanoparticle development, and the creation of novel E-ring-modified camptothecin analogs [4].

Selective Topoisomerase I Studies Focusing on Wild-Type vs. Mutant Enzyme Function

Researchers studying the structural basis of camptothecin binding to the topoisomerase I-DNA complex can utilize ECPT's >456-fold selectivity for the wild-type enzyme (IC50 = 5.48 nM) over the Gly533 mutant (IC50 > 2,500 nM) [5]. This property makes it an invaluable tool for dissecting the role of the Gly533 residue in drug sensitivity and for validating the target engagement of novel topoisomerase I inhibitors in a cell-based assay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Ethylcamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.